molecular formula C17H19NOS2 B2807866 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone CAS No. 1797562-26-5

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2807866
M. Wt: 317.47
InChI Key: NOCUAAQFZGOHGS-UHFFFAOYSA-N
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Description

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PTETE, and it belongs to the class of thiazepane derivatives. PTETE has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism Of Action

The exact mechanism of action of PTETE is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. PTETE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. PTETE has also been shown to inhibit the activity of certain kinases, which play a role in cell signaling pathways.

Biochemical And Physiological Effects

PTETE has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, PTETE has also been shown to have antioxidant properties. PTETE has been shown to reduce oxidative stress in cells, which can contribute to the development of various diseases. PTETE has also been shown to have potential as an anti-diabetic agent, as it has been shown to improve insulin sensitivity in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using PTETE in lab experiments is its ability to inhibit COX-2 activity. This makes it a useful tool for studying the role of COX-2 in various physiological processes. However, one limitation of using PTETE is its potential toxicity. PTETE has been shown to exhibit cytotoxic effects in certain cell types, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on PTETE. One area of interest is its potential as an anticancer agent. PTETE has been shown to exhibit cytotoxic effects in cancer cells, and further studies are needed to determine its potential as a cancer therapy. Another potential future direction is the development of PTETE analogs with improved properties, such as increased potency or reduced toxicity. Overall, PTETE is a promising compound with potential applications in a range of scientific research areas.

Synthesis Methods

The synthesis of PTETE involves the reaction of 3-phenylthiophene-2-carboxylic acid with 2-aminoethanethiol in the presence of thionyl chloride. The resulting intermediate is then reacted with phenacyl bromide to yield PTETE. This synthesis method has been optimized to produce high yields of PTETE with good purity.

Scientific Research Applications

PTETE has been shown to have a range of potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. PTETE has been shown to exhibit anti-inflammatory properties, and it has also been shown to have potential as an anticancer agent.

properties

IUPAC Name

1-(7-phenyl-1,4-thiazepan-4-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c19-17(12-14-7-10-20-13-14)18-8-6-16(21-11-9-18)15-4-2-1-3-5-15/h1-5,7,10,13,16H,6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCUAAQFZGOHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone

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